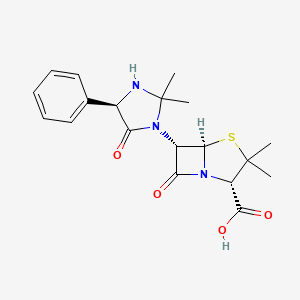
Epihetacillin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epihetacillin is a derivative of hetacillin, a semi-synthetic penicillin antibiotic. Hetacillin itself is a prodrug that is converted into ampicillin in the body. This compound is formed through the epimerization of hetacillin at the C-6 position. This compound is of interest due to its potential antibacterial properties and its role in the study of penicillin derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Epihetacillin is synthesized through the epimerization of hetacillin. The process involves treating hetacillin with a base such as sodium hydroxide (NaOH) at a pH above 9.5. The reaction is typically carried out at room temperature, and the best yield is obtained at pH 7.0 . The epimerization can also be performed using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) on silylated hetacillin, which provides a higher yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Epihetacillin undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to form epi-ampicillin.
Epimerization: The compound can revert to hetacillin under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (NaOH) at pH 11.5.
Epimerization: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) or triethylamine.
Major Products Formed:
Epi-ampicillin: Formed through the hydrolysis of this compound.
Diketopiperazine: A secondary product formed during the hydrolysis process.
Aplicaciones Científicas De Investigación
Epihetacillin has several applications in scientific research:
Mecanismo De Acción
Epihetacillin, like other penicillin derivatives, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity . This leads to cell lysis and death of the bacteria.
Comparación Con Compuestos Similares
Hetacillin: The parent compound of epihetacillin, which is converted to ampicillin in the body.
Ampicillin: A widely used penicillin antibiotic with a broad spectrum of activity.
Cephalosporins: Another class of β-lactam antibiotics with a similar mechanism of action but different structural features.
Uniqueness: this compound is unique due to its specific epimerization at the C-6 position, which distinguishes it from other penicillin derivatives. This structural difference can influence its stability, reactivity, and interaction with bacterial enzymes, making it a valuable compound for research and development in the field of antibiotics .
Propiedades
Número CAS |
18715-92-9 |
|---|---|
Fórmula molecular |
C19H23N3O4S |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
(2S,5R,6S)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H23N3O4S/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10/h5-9,11-13,16,20H,1-4H3,(H,25,26)/t11-,12+,13+,16-/m1/s1 |
Clave InChI |
DXVUYOAEDJXBPY-LMOYCYGVSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)O)C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


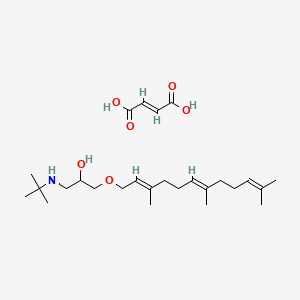
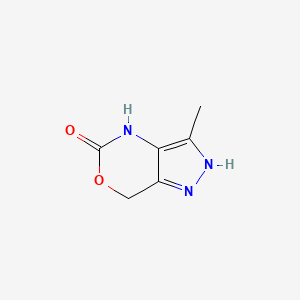


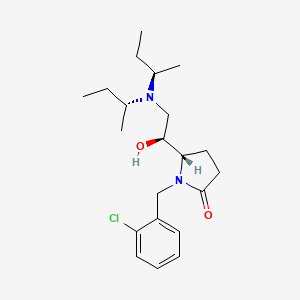
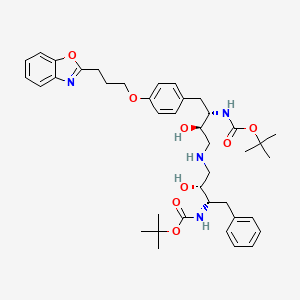

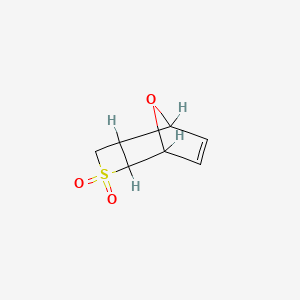
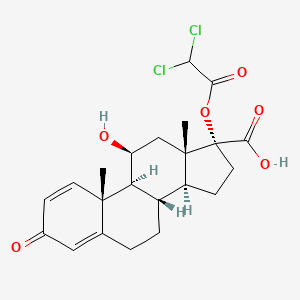
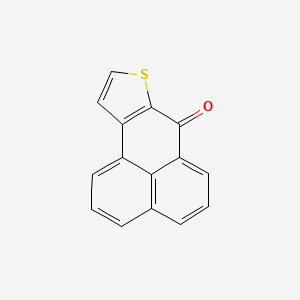

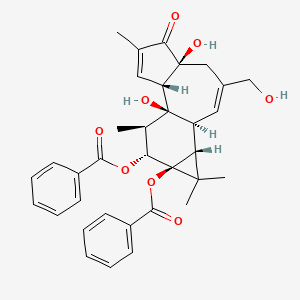

![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
